2-(2H-13-BENZODIOXOL-5-YL)-6-METHYL-N-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE
Description
2-(2H-13-BENZODIOXOL-5-YL)-6-METHYL-N-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a benzodioxole moiety, a pyridine ring, and a quinolinecarboxamide group
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-methyl-N-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-14-4-6-19-17(9-14)18(23(27)25-16-3-2-8-24-12-16)11-20(26-19)15-5-7-21-22(10-15)29-13-28-21/h2-12H,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAQMFVLBMTARI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CN=CC=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-13-BENZODIOXOL-5-YL)-6-METHYL-N-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Quinoline Synthesis: The quinoline ring is often synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Coupling Reactions: The benzodioxole and quinoline intermediates are then coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:
Catalyst Selection: Using efficient catalysts to enhance reaction rates.
Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to maximize yield.
Purification Techniques: Employing chromatography and recrystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2H-13-BENZODIOXOL-5-YL)-6-METHYL-N-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalysts.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
2-(2H-13-BENZODIOXOL-5-YL)-6-METHYL-N-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2H-13-BENZODIOXOL-5-YL)-6-METHYL-N-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have shown similar anticancer activity.
Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds also contain the benzodioxole structure and exhibit various biological activities.
Uniqueness
2-(2H-13-BENZODIOXOL-5-YL)-6-METHYL-N-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE is unique due to its combination of a benzodioxole moiety, a pyridine ring, and a quinolinecarboxamide group. This unique structure contributes to its diverse chemical reactivity and broad range of applications in scientific research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
